Naphtho[2,3-c]furan
Description
Properties
CAS No. |
268-51-9 |
|---|---|
Molecular Formula |
C12H8O |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
benzo[f][2]benzofuran |
InChI |
InChI=1S/C12H8O/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-8H |
InChI Key |
JAEQZGPBXPNVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=COC=C3C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,3-c]furan can be synthesized through several methods. One common approach involves the generation of this compound from 3-(hydroxymethyl)-2-naphthaldehyde, which is then trapped in Diels–Alder reactions with maleic anhydride . Another method involves the gold(I)-catalyzed construction of this compound-1(3-H)-ones from propargylic ynoates . This reaction tolerates a range of substituents and exhibits moderate to good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes, such as gold(I)-catalyzed reactions, suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-4,9-diones.
Reduction: Reduction reactions can modify the furan ring, leading to partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: This compound-4,9-diones.
Reduction: Partially hydrogenated naphtho[2,3-c]furans.
Substitution: Various substituted naphtho[2,3-c]furans depending on the reagents used.
Scientific Research Applications
Naphtho[2,3-c]furan derivatives have a furan moiety that occurs in synthetic and natural products, as a simple structural unit or as part of a more complex annulated system . Naphtho[2,3-b]furan-4,9-dione is an important structural motif present in natural products, drugs, and drug candidates .
Synthesis
Various methods exist for synthesizing naphtho[2,3-b]furans, including:
- The employment of functionalized furan derivatives to produce a 6H-furo[3,4-b]furanone skeleton for naphtho[2,3-b] furan .
- An intramolecular Pummerer reaction of a furan sulfoxide derivative which produced four interesting furan derivatives .
- Anionic cycloaddition between furan sulfoxide and 2-cyclohexenone to produce a dihydro naphtho[2,3-b]furanone derivative .
- Irradiation of 1 in MeCN which generates tautomeric excited triplets (A) and (B), which react with an alkyne ( 2 ) to give a 1,5-biradical intermediate (C). Subsequently, an intramolecular [3+2] cyclization of the intermediate C gives hydroquinone intermediate (D). Upon 1,3-hydrogen transfer, the hydroquinone intermediate (E) is formed, and then, naphtho[2,3-b]furan-4,9-diones .
- Synthesis of naphtho-, -furan derivatives (viz. a viz. naphtho-, -furan-3-yl acetate (NF) .
Mechanism of Action
The mechanism by which naphtho[2,3-c]furan exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Positional Isomers: Naphtho[2,3-b]furan vs. Naphtho[2,3-c]furan
The primary distinction lies in the fused position of the furan ring:
- Naphtho[2,3-b]furan : Fused at the 2,3-b positions, forming a linear arrangement. Derivatives like naphtho[2,3-b]furan-4,9-dione exhibit potent cytotoxicity (e.g., ED50 = 1.0 μg/mL in KB cell assays) and are synthesized via visible-light-mediated [3+2] cycloaddition (75% yield in MeCN) .
- This compound: The angular fusion at 2,3-c positions alters electronic distribution, enhancing stability in natural products. For example, this compound-4(9H)-ones show tautomerism between keto and enol forms, influencing reactivity .
Key Data :
| Property | Naphtho[2,3-b]furan-4,9-dione | This compound-5,8-dione |
|---|---|---|
| Synthesis Yield | 75% (MeCN, 460 nm) | Not reported |
| Bioactivity (ED50) | 1.0–2.0 μg/mL (KB cells) | Antimicrobial |
Substituted Derivatives
Carbonyl-Substituted Derivatives
- This compound-4,9-diones: These contain dual carbonyl groups at positions 4 and 9, as seen in avicequinones and maturinones, which display anti-inflammatory and antibacterial activities .
- This compound-5,8-diones : Substitution at 5 and 8 positions (e.g., 4,9-dihydroxy-1-methyl derivatives) enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets .
Methoxy and Glucoside Derivatives
- 8-Methoxy-4-(2-methoxyphenyl) derivatives : Exhibit increased lipophilicity, favoring membrane penetration in antimicrobial applications .
- Glucoside derivatives: The addition of a β-D-glucopyranoside group (e.g., compound 1 from Eleutherine americana) improves water solubility, making them suitable for pharmaceutical formulations .
Heteroatom-Modified Analogues
Thiadiazole and Selenium Derivatives
Replacing the furan oxygen with sulfur or selenium tunes photophysical properties:
- Naphtho[2,3-c][1,2,5]thiadiazole : Used in near-infrared (NIR) OLEDs due to high fluorescence quantum yields and ambipolar charge transport .
- Selenium-substituted analogues (NSeD) : Red-shift emission wavelengths into the NIR region (e.g., 700+ nm), advantageous for optoelectronic devices .
Pyranopyrimidine and Triazolo Derivatives
- Pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines: Synthesized via reactions with enaminonitriles, these derivatives show promising antibacterial activity against Staphylococcus aureus (MIC = 8–16 μg/mL) .
Molecular Geometry
- Bond Angles: In naphtho[2,3-b]furan derivatives, key angles include C9–C10–C6 (105.23°) and C10–C11–O3 (122.8°), creating a planar quinone framework . Angular strains in this compound derivatives (e.g., O4–C14–C9 = 122.99°) may enhance stacking in crystal lattices .
Q & A
Q. What are the most reliable synthetic routes for preparing naphtho[2,3-c]furan derivatives?
Two prominent methods are:
- Palladium-catalyzed reverse hydrogenolysis : This involves coupling 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C as a catalyst, producing naphtho[2,3-b]furan-4,9-diones without requiring oxidants or hydrogen acceptors .
- One-step multicomponent reaction : Combines Meldrum’s acid, aryl aldehydes, and β-naphthol with triethylamine (EtN) under mild conditions, yielding functionalized naphtho[2,1-b]furans with high efficiency (up to 92% yield) . Methodological Tip: Optimize reaction conditions (e.g., solvent, temperature) based on substituent electronic effects (electron-withdrawing groups enhance yields) .
Q. How can structural characterization of this compound derivatives be validated?
Use a combination of:
Q. What substituents influence the synthetic yield of this compound derivatives?
Electron-withdrawing groups (e.g., NO, halogens) on aryl aldehydes improve yields by stabilizing reactive intermediates. For example, nitro-substituted derivatives achieve >85% yield compared to electron-donating groups (<70%) .
Q. What pharmacological screening strategies are used for this compound derivatives?
- Antimicrobial assays : Test against bacterial/fungal strains via disk diffusion or broth microdilution .
- Molecular docking : Predict binding interactions with microbial targets (e.g., DNA gyrase) using software like AutoDock .
Advanced Research Questions
Q. How can reaction pathways be controlled to avoid isomer formation in this compound synthesis?
Despite the potential for naphtho[2,1-b]furan and naphtho[2,3-b]furan isomers, regioselectivity is achieved via β-naphthol anion addition at the C1 position, favoring naphtho[2,1-b]furan derivatives exclusively . Methodological Tip: Monitor reaction kinetics with in-situ FTIR to detect intermediate formation and adjust stoichiometry.
Q. What computational methods enhance the study of this compound bioactivity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to refine docking results .
Q. How are toxicity profiles assessed for this compound derivatives?
- In vitro models : Use human cell lines (e.g., HepG2) for cytotoxicity assays (IC values) .
- In silico tools : Apply QSAR models to predict acute oral toxicity (e.g., LD) based on structural descriptors .
Q. What material science applications exist for this compound derivatives?
- Organic semiconductors : Derivatives like [2,2']Bi[naphtho[2,3-b]furanyl] exhibit p-type conductivity (hole mobility ~0.1 cm/V·s) in organic field-effect transistors (OFETs) .
- Fluorescent probes : Functionalized derivatives show strong emission (λ ~450 nm) for bioimaging applications .
Q. How can conflicting data on synthetic yields be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
